Cas no 1044774-04-0 (1-[(2-bromophenyl)methyl]piperidin-3-amine)

1-[(2-Bromophenyl)methyl]piperidin-3-amine is a brominated piperidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 2-bromobenzyl group attached to the piperidine ring at the nitrogen position, alongside an amine functional group at the 3-position, offering versatility for further synthetic modifications. The bromine substituent enhances reactivity in cross-coupling reactions, making it a valuable intermediate for drug discovery and ligand design. The compound's rigid piperidine scaffold contributes to its stability, while the amine group allows for derivatization into amides, sulfonamides, or other pharmacologically relevant motifs. Suitable for use in medicinal chemistry and as a building block in organic synthesis, it demonstrates utility in developing bioactive molecules.
1-[(2-bromophenyl)methyl]piperidin-3-amine structure
1044774-04-0 structure
Product name:1-[(2-bromophenyl)methyl]piperidin-3-amine
CAS No:1044774-04-0
MF:C12H17BrN2
MW:269.180782079697
CID:5057896

1-[(2-bromophenyl)methyl]piperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromobenzyl)piperidin-3-amine
    • 1-[(2-bromophenyl)methyl]piperidin-3-amine
    • Inchi: 1S/C12H17BrN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2
    • InChI Key: YSEBLSWFGARBGE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1CN1CCCC(C1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 198
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.3

1-[(2-bromophenyl)methyl]piperidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-2734-1g
1-[(2-bromophenyl)methyl]piperidin-3-amine
1044774-04-0 95%+
1g
$498.0 2023-11-21
Life Chemicals
F1908-2734-0.5g
1-[(2-bromophenyl)methyl]piperidin-3-amine
1044774-04-0 95%+
0.5g
$473.0 2023-11-21
TRC
B141856-100mg
1-[(2-Bromophenyl)methyl]piperidin-3-amine
1044774-04-0
100mg
$ 115.00 2022-04-02
Life Chemicals
F1908-2734-10g
1-[(2-bromophenyl)methyl]piperidin-3-amine
1044774-04-0 95%+
10g
$2092.0 2023-11-21
TRC
B141856-1g
1-[(2-Bromophenyl)methyl]piperidin-3-amine
1044774-04-0
1g
$ 705.00 2022-04-02
Life Chemicals
F1908-2734-5g
1-[(2-bromophenyl)methyl]piperidin-3-amine
1044774-04-0 95%+
5g
$1494.0 2023-11-21
TRC
B141856-500mg
1-[(2-Bromophenyl)methyl]piperidin-3-amine
1044774-04-0
500mg
$ 455.00 2022-04-02
Life Chemicals
F1908-2734-2.5g
1-[(2-bromophenyl)methyl]piperidin-3-amine
1044774-04-0 95%+
2.5g
$996.0 2023-11-21
Life Chemicals
F1908-2734-0.25g
1-[(2-bromophenyl)methyl]piperidin-3-amine
1044774-04-0 95%+
0.25g
$449.0 2023-11-21

Additional information on 1-[(2-bromophenyl)methyl]piperidin-3-amine

Introduction to 1-[(2-bromophenyl)methyl]piperidin-3-amine (CAS No. 1044774-04-0)

1-[(2-bromophenyl)methyl]piperidin-3-amine, identified by its CAS number 1044774-04-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a bromophenylmethyl side chain and an amine group at the 3-position of the piperidine ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.

The structural features of 1-[(2-bromophenyl)methyl]piperidin-3-amine make it particularly interesting for medicinal chemists. The bromine substituent on the phenyl ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This reactivity is crucial for generating derivatives with tailored biological activities. Additionally, the piperidine core is known for its ability to enhance oral bioavailability and metabolic stability, which are critical factors in drug design.

In recent years, there has been growing interest in piperidine derivatives as pharmacophores in the development of central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. The amine group at the 3-position of the piperidine ring can be further modified to introduce various pharmacologically relevant functionalities. For instance, it can be converted into amides, esters, or even other amines, depending on the desired therapeutic outcome.

One of the most compelling aspects of 1-[(2-bromophenyl)methyl]piperidin-3-amine is its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have leveraged this compound to develop molecules with enhanced binding affinity and selectivity for specific biological targets. For example, derivatives of this compound have shown promise in the treatment of neurological disorders by modulating neurotransmitter receptors. The bromine atom also facilitates the introduction of other functional groups through palladium-catalyzed reactions, enabling the creation of complex molecular architectures.

The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Piperidine derivatives, in particular, have been extensively studied due to their favorable pharmacokinetic properties and biological activity. 1-[(2-bromophenyl)methyl]piperidin-3-amine exemplifies this trend, serving as a versatile building block for numerous drug candidates. Its ability to undergo selective modifications while maintaining structural integrity makes it an indispensable tool in medicinal chemistry.

Recent advancements in synthetic methodologies have further enhanced the utility of 1-[(2-bromophenyl)methyl]piperidin-3-amine. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of this compound and its derivatives. These innovations have not only accelerated drug discovery but also reduced costs associated with small-scale synthesis. As a result, more researchers can now explore the full potential of this compound in their investigations.

The biological activity of 1-[(2-bromophenyl)methyl]piperidin-3-amine has been extensively evaluated in various preclinical studies. These studies have highlighted its potential as an intermediate in the synthesis of compounds with therapeutic effects ranging from antipsychotic to anti-inflammatory properties. The ability to fine-tune its structure through strategic functionalization has allowed researchers to optimize its pharmacological profile for specific indications.

In conclusion, 1-[(2-bromophenyl)methyl]piperidin-3-amine (CAS No. 1044774-04-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly critical role in addressing unmet medical needs.

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